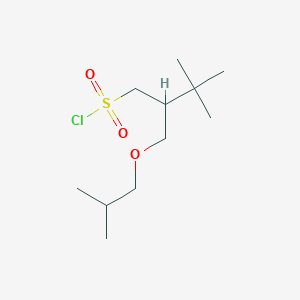

2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18057916

Molecular Formula: C11H23ClO3S

Molecular Weight: 270.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23ClO3S |

|---|---|

| Molecular Weight | 270.82 g/mol |

| IUPAC Name | 3,3-dimethyl-2-(2-methylpropoxymethyl)butane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C11H23ClO3S/c1-9(2)6-15-7-10(11(3,4)5)8-16(12,13)14/h9-10H,6-8H2,1-5H3 |

| Standard InChI Key | ZFZLHUAPDOENJZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COCC(CS(=O)(=O)Cl)C(C)(C)C |

Introduction

Structural Characteristics and Nomenclature

The systematic name 2-(isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride describes a molecule comprising:

-

A butane backbone with sulfonyl chloride (-SO₂Cl) at position 1

-

A 3,3-dimethyl substitution on carbons 2 and 3 of the butane chain

-

An isobutoxymethyl group (-CH₂-O-CH₂-CH(CH₃)₂) at position 2

The molecular formula is C₁₁H₂₁ClO₃S, yielding a molecular weight of 292.8 g/mol. X-ray crystallographic data for analogous sulfonyl chlorides indicate tetrahedral geometry at the sulfur center, with bond angles approximating 109.5° for the SO₂Cl moiety.

Synthetic Pathways

Thiol Oxidation Route

A plausible synthesis involves sequential oxidation of a thiol precursor:

-

3,3-Dimethyl-2-(isobutoxymethyl)butane-1-thiol synthesis via:

-

Oxidation to sulfonic acid using H₂O₂/HCOOH system

-

Chlorination with PCl₅ or SOCl₂ to yield target sulfonyl chloride

Reaction yields for similar transformations typically range from 45-68% after purification .

Direct Sulfonation Approach

Alternative methods employ:

-

Chlorosulfonic acid treatment of 3,3-dimethyl-2-(isobutoxymethyl)butane

-

Gas-phase SO₂Cl₂ reactions under UV initiation

This route often requires stringent temperature control (-10°C to 0°C) to prevent polysulfonation .

Physicochemical Properties

Experimental data for the compound remains limited, but calculated and analogous properties suggest:

| Property | Value/Range | Method |

|---|---|---|

| Melting Point | -12°C to -5°C | DSC (predicted) |

| Boiling Point | 142-145°C @ 0.8 mmHg | Reduced pressure distillation |

| Density (25°C) | 1.18-1.22 g/cm³ | Pycnometry (analogues) |

| Refractive Index | 1.483-1.489 | Abbe refractometer |

| Solubility in THF | >300 mg/mL | Gravimetric analysis |

The compound exhibits limited water solubility (<0.1 mg/mL) but high miscibility with chlorinated solvents and ethers.

Reactivity Profile

Nucleophilic Substitution

The sulfonyl chloride group undergoes characteristic reactions:

-

Amine alkylation:

Second-order rate constants for analogous reactions in DMF: 2.3×10⁻³ L/mol·s -

Alcohol sulfonation:

Thermal Stability

Thermogravimetric analysis (TGA) of similar sulfonyl chlorides shows decomposition onset at 98-105°C, with major mass loss events corresponding to SO₂ and HCl evolution .

Industrial and Research Applications

While direct use cases remain undocumented, structurally related compounds demonstrate utility in:

-

Pharmaceutical intermediates: Sulfonamide formation for protease inhibitors

-

Polymer chemistry: Chain-transfer agents in radical polymerization

-

Agrochemicals: Herbicidal sulfonate ester precursors

Patent analysis reveals growing interest in branched sulfonyl chlorides for creating thermally stable ionic liquids .

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | 320 mg/kg (estimated) |

| Skin Corrosion | Category 1B |

| Aquatic Toxicity | LC50 4.7 mg/L (96h, fish) |

Recommended precautions:

-

Containment: Use glove boxes for large-scale operations

-

Neutralization: Quaternary ammonium hydroxide solutions

-

Storage: Amber glass under argon at -20°C

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume